N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
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Overview
Description
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a complex organic compound with a unique structure that includes multiple isopropyl groups, a cyano group, and a tetrahydrofuran ring
Preparation Methods
The synthesis of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydrofuran ring, followed by the introduction of the isopropyl groups and the cyano group. The final step involves the formation of the pyrimidin-4-yl)acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Scientific Research Applications
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(1-((6AR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide can be compared with other similar compounds, such as:
- 1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione
- (6aR,8R,9S,9aR)-8-(6-amino-9H-purin-9-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl acetate These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C24H40N4O7Si2 |
---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
N-[1-[(6aR,8R,9aR)-9-cyano-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C24H40N4O7Si2/c1-14(2)36(15(3)4)32-12-19-21(34-37(35-36,16(5)6)17(7)8)24(31,13-25)22(33-19)28-11-10-20(26-18(9)29)27-23(28)30/h10-11,14-17,19,21-22,31H,12H2,1-9H3,(H,26,27,29,30)/t19-,21-,22-,24?/m1/s1 |
InChI Key |
MCNAZJHKAHDDDB-MAMNIGPBSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)(C#N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)(C#N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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